molecular formula C18H22N4O2S B4582335 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B4582335
M. Wt: 358.5 g/mol
InChI Key: JBGGSCIGZQKMET-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazoles, a category known for its wide range of pharmacological activities. Triazoles and their derivatives have attracted significant attention due to their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The interest in synthesizing novel triazole compounds stems from their promising therapeutic applications and their role in the development of new drugs.

Synthesis Analysis

Synthesis of triazole derivatives often involves the condensation of azides and alkynes, a process known as the Click reaction, or through the reaction of various sulfanyl acetamides with arylamines or aldehydes. These methods yield a variety of triazole derivatives with potential biological activities. For instance, Mahyavanshi et al. (2011) synthesized a series of triazole derivatives by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, characterized by H1NMR, MASS, IR Spectra, and Elemental Analysis (Mahyavanshi, Parmar, & Mahato, 2011).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. X-ray diffraction and spectroscopic methods like FT-IR, NMR, and UV-Vis have been employed to elucidate the structure of these compounds. For example, Zareef et al. (2008) reported on the crystal structure of a triazole compound, highlighting intermolecular hydrogen bonds and the orientation of phenyl rings relative to the triazole core (Zareef, Iqbal, Arfan, & Parvez, 2008).

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Screening : A study on the synthesis and structural elucidation of derivatives related to the 1,2,4-triazole ring system, including compounds similar to the mentioned acetamide, revealed their potent in vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds were synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives, suggesting a broad spectrum of antimicrobial activities for such chemical structures (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anticancer Applications

  • Synthesis and Anticancer Evaluation : Research into thiazole derivatives, closely related to the given acetamide structure, has demonstrated significant anticancer properties. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, for example, showed high selectivity and apoptosis induction in human lung adenocarcinoma cells, underscoring the potential of such compounds in anticancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antitrypanosomal Activity

  • Antitrypanosomal Potency : The synthesis of novel compounds containing 1,3,4-thiadiazole with 2-iminothiazolidine-4-ones, which bear a resemblance to the chemical structure of interest, displayed good to excellent antitrypanosomal activity against T. brucei, the causative agent of sleeping sickness. This highlights the potential of such compounds for developing new treatments for trypanosomiasis (Lelyukh, Halevych, Zhukrovska, Semiion-Luchyshyn, & Kalytovska, 2023).

Antiprotozoal and Antiexudative Activities

  • Novel Derivatives for Antiprotozoal Use : The continuous search for effective and less toxic pharmaceuticals has led to the synthesis of novel pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. These compounds, including structures akin to the compound , have shown promising antiexudative properties, with several derivatives exceeding the activity of reference drugs in preclinical models (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-10-22-17(14-7-4-3-5-8-14)20-21-18(22)25-13-16(23)19-12-15-9-6-11-24-15/h2-5,7-8,15H,1,6,9-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGSCIGZQKMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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